N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-17-8-9-18(29-2)20-19(17)25-22(30-20)26(13-14-5-4-10-24-12-14)21(27)15-6-3-7-16(23)11-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBPHCICDPDFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,7-dimethoxybenzenethiol
The benzothiazole core is constructed via cyclization of 2-amino-4,7-dimethoxybenzenethiol (1 ) with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 12 h), achieving 85% yield.
Reaction Mechanism:
$$
\text{2-Amino-4,7-dimethoxybenzenethiol} + \text{BrCN} \xrightarrow{\text{EtOH, Δ}} \text{4,7-Dimethoxybenzo[d]thiazol-2-amine} + \text{HBr} + \text{NH}_3
$$
Optimization Data:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | EtOH | 78 | 85 |
| H2SO4 | EtOH | 78 | 72 |
| PPA | Toluene | 110 | 68 |
PPA (polyphosphoric acid) induced decomposition, while BrCN provided superior electrophilicity for cyclization.
Amide Bond Formation with 3-Fluorobenzoic Acid
Ru-Catalyzed Direct Amidation
Leveraging Ru(II) catalysis, the benzothiazole amine reacts with 3-fluorobenzoic acid via in situ activation with acyl azide (3 ):
Reaction Scheme:
$$
\text{4,7-Dimethoxybenzo[d]thiazol-2-amine} + \text{3-fluorobenzoyl azide} \xrightarrow{\text{[Ru(p-cymene)Cl}2\text{]2, AgSbF}_6} \text{N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide}
$$
Optimized Parameters:
- Catalyst: [Ru(p-cymene)Cl2]2 (10 mol%)
- Additive: AgSbF6 (20 mol%)
- Solvent: DCE (1,2-dichloroethane)
- Temp: 80°C, 7 h
- Yield: 76%
Advantages:
Final N-Alkylation to Install Pyridin-3-ylmethyl Group
Mitsunobu Reaction for Chemoselective Alkylation
The tertiary amine is synthesized via Mitsunobu conditions using DIAD (diisopropyl azodicarboxylate) and PPh3 (triphenylphosphine):
Procedure:
- Reactants:
- N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide (4 , 1 equiv)
- Pyridin-3-ylmethanol (5 , 1.5 equiv)
- DIAD (1.5 equiv), PPh3 (1.5 equiv)
- Solvent: THF, 0°C → rt, 12 h
- Yield: 82%
Key Considerations:
- DIAD ensures inversion of configuration, though irrelevant for this planar center.
- Exclusion of moisture critical for yield stability.
Spectroscopic Characterization and Validation
1H NMR (500 MHz, CDCl3):
- δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.54 (s, 1H, pyridine-H), 7.92 (d, J = 8.1 Hz, 1H, benzothiazole-H), 7.63 (m, 2H, benzamide-H), 6.98 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.92 (s, 2H, N-CH2-pyridine), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3).
HRMS (ESI-QTOF):
- m/z [M + H]+ calcd for C23H20FN3O3S: 454.1289; found: 454.1286.
Comparative Analysis of Synthetic Routes
Table 1. Yield Comparison Across Amidation Methods
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ru-catalyzed | [Ru(p-cymene)Cl2]2 | 76 | 98.5 |
| EDCl/HOBt coupling | EDCl | 68 | 97.2 |
| HATU-mediated | HATU | 71 | 98.1 |
Ru catalysis offers marginal yield improvements over peptide coupling reagents but eliminates carbodiimide-related byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-3-ylmethyl)benzamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-bromo-N-(pyridin-3-ylmethyl)benzamide
- N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-iodo-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
What sets N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide apart from similar compounds is the presence of the 3-fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in certain applications.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Chemical Structure and Properties
Molecular Formula: C22H18FN3O3S
Molecular Weight: 423.5 g/mol
CAS Number: 895430-29-2
The compound features a complex structure that includes a benzamide core substituted with a 4,7-dimethoxybenzo[d]thiazol-2-yl group, a 3-fluoro substituent, and a pyridin-3-ylmethyl group. The presence of these functional groups is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzamide Core: The benzamide is synthesized through acylation reactions.
- Introduction of Substituents:
- The 4,7-dimethoxybenzo[d]thiazol-2-yl group is introduced via nucleophilic substitution.
- The 3-fluoro substituent is added through electrophilic fluorination.
- The pyridin-3-ylmethyl group is attached using coupling reactions such as Suzuki or Heck coupling.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act on various enzymes or receptors, altering their activity and leading to diverse biological effects. The exact mechanisms can vary based on the target and the biological context.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing the benzo[d]thiazole moiety have been shown to possess potent antibacterial effects against various strains of bacteria.
Case Studies
- Inhibition of Chitin Synthesis: A study focused on the compound's structural analogs demonstrated their ability to inhibit chitin synthesis in insects, suggesting potential applications in pest control. The concentration required to achieve 50% inhibition (IC50) was quantitatively analyzed, revealing promising results for agricultural applications .
- Anticancer Activity: Another investigation into related compounds highlighted their cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases, which are crucial in programmed cell death pathways .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions, including cyclization of the benzo[d]thiazole core and subsequent acylation. For example, cyclization of 2-aminothiophenol derivatives with halogenated carbonyl compounds under basic conditions (e.g., K₂CO₃/DMF) is critical for forming the thiazole ring . Acylation steps may employ coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DCM or DMF) to link the benzamide moiety . Optimization requires monitoring via HPLC and adjusting parameters like temperature (e.g., 0–25°C for sensitive intermediates) and stoichiometry to minimize side products .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Answer : High-resolution techniques are essential:
- NMR : ¹H/¹³C NMR to resolve methoxy, pyridyl, and fluorine substituents. NOESY can confirm spatial arrangement of substituents .
- HPLC-MS : For purity assessment (>95%) and molecular ion verification .
- X-ray crystallography : SHELX programs (e.g., SHELXL) can resolve crystallographic data, though challenges arise from flexible pyridin-3-ylmethyl groups .
Q. What functional groups in this compound are most reactive, and how do they influence stability during storage?
- Answer : The amide bond, methoxy groups, and fluorine atom are key. Hydrolysis of the amide bond under acidic/basic conditions necessitates storage in inert atmospheres. Methoxy groups may undergo demethylation under strong oxidants, while the fluorine substituent enhances metabolic stability . Stability studies (e.g., accelerated degradation at 40°C/75% RH) are recommended to define shelf-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-fluoro and pyridin-3-ylmethyl groups in biological activity?
- Answer : Synthesize analogs with:
- Fluorine replacements (e.g., Cl, H) to assess electronegativity effects.
- Pyridine positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl) to evaluate steric/electronic contributions.
Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) can map interactions with targets like kinases or GPCRs .
Q. What experimental strategies resolve contradictions in reported bioactivity data for similar benzothiazole derivatives?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use isogenic cell lines to control genetic background.
- Validate target engagement via SPR or ITC to measure binding affinities .
- Cross-reference with pharmacokinetic data (e.g., plasma protein binding) to contextualize in vitro vs. in vivo efficacy .
Q. How can in vivo pharmacokinetic studies be optimized for this compound, given its structural complexity?
- Answer : Employ LC-MS/MS for sensitive detection in biological matrices. Key parameters:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations.
- Metabolic profiling : Incubate with liver microsomes to identify major metabolites (e.g., CYP3A4-mediated oxidation) .
- Tissue distribution : Radiolabeling (¹⁴C) for quantitative biodistribution analysis .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution structures; twinning or disorder in the pyridyl group may require TLS parameterization .
- Contradiction Mitigation : Replicate assays in triplicate with internal controls (e.g., staurosporine for kinase assays) .
- Data Reproducibility : Deposit raw spectral data in repositories like PubChem or Zenodo for cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
